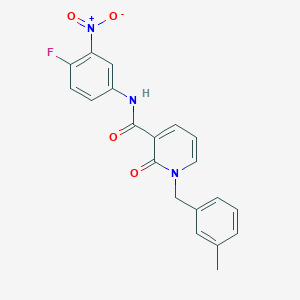

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-Fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-methylbenzyl group at position 1 and a carboxamide-linked 4-fluoro-3-nitrophenyl moiety at position 2. The presence of electron-withdrawing groups (fluoro, nitro) and aromatic substituents suggests a design optimized for binding affinity and selectivity toward kinase active sites.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-4-2-5-14(10-13)12-23-9-3-6-16(20(23)26)19(25)22-15-7-8-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIWDVPFBTZFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine ring with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

Key properties include:

- Molecular Weight : 345.32 g/mol

- Solubility : Soluble in organic solvents like DMSO, with variable solubility in water.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the dihydropyridine core through condensation reactions.

- Introduction of the 4-fluoro-3-nitrophenyl group via electrophilic substitution.

- Final amide formation with 3-methylbenzylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cancer proliferation and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyridines exhibit potent anticancer properties. For instance, analogues similar to this compound have shown significant inhibition of tumor growth in xenograft models. A notable study indicated that certain substituted compounds led to complete tumor stasis in gastric carcinoma models after oral administration .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including:

- Met Kinase : Selective inhibitors have been identified that demonstrate improved enzyme potency with specific substitutions .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Met Kinase | Competitive | 0.25 |

| DHODH | Non-competitive | 0.5 |

Antimicrobial Properties

Preliminary screenings suggest that compounds within this class may also possess antimicrobial activity. In vitro assays have shown moderate activity against several bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

- Case Study on Antitumor Activity : A derivative similar to this compound was tested in a human gastric carcinoma model and resulted in significant tumor suppression .

- Research on Enzyme Inhibition : A study focused on the structure-activity relationship (SAR) revealed that modifications at the pyridine ring significantly enhanced kinase selectivity and solubility .

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

General Information

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class. It has a dihydropyridine ring with functional groups that include a 4-fluoro-3-nitrophenyl moiety and a 2-methylbenzyl group. These structural features suggest it may have biological activity and uses in medicinal chemistry. The CAS No. for this compound is 610764-96-0. EvitaChem offers qualified products of this compound.

Synthesis

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step organic reactions that are documented in chemical literature. The synthesis requires specific reagents and conditions to get the desired yield and purity.

The key steps in the synthesis may include:

- Reaction type

- Solvent

- Temperature

- Catalyst

Structure

The structure includes:

- Dihydropyridine ring

- 4-fluoro-3-nitrophenyl group

- 2-methylbenzyl group

- Carboxamide group

Key molecular data includes:

- Molecular weight

- Molecular formula

- Chemical structure

Reactions

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions with common reagents that can lead to derivatives with different biological activities or properties.

Mechanism of Action and Biological Activity

The mechanism of action for N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves interaction with specific biological targets.

- Enzymes

- Receptors

Properties

Key physical properties include:

- Melting point

- Boiling point

- Solubility

Chemical properties include:

- Stability

- Reactivity

Applications

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific applications:

- Pharmaceutical research

- Agrochemical research

- Material science

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural differentiators include:

- 3-Methylbenzyl substituent : Introduces steric bulk and lipophilicity, which may influence membrane permeability.

Comparisons with analogs (Table 1) highlight how substituent variations impact molecular properties and hypothesized activity:

Table 1. Structural and Functional Comparison of Dihydropyridine Carboxamide Derivatives

Physicochemical Properties

- Electron-Withdrawing Effects : The nitro group at position 3 of the phenyl ring may stabilize the molecule’s interaction with kinase ATP-binding pockets, similar to BMS-777607’s ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.